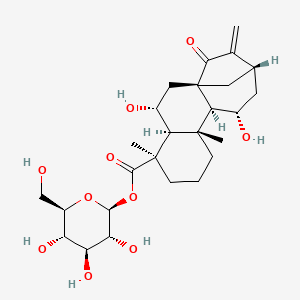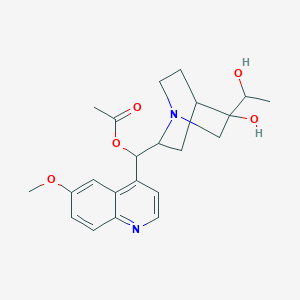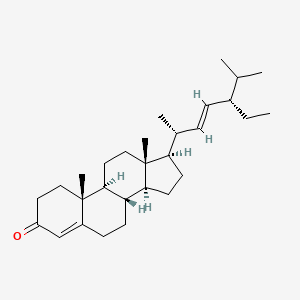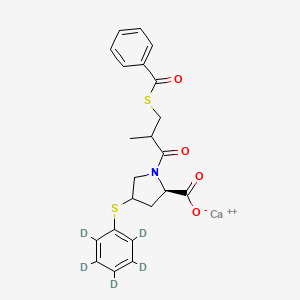
ω-3 Arachidonic Acid Quant-PAK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The w-3 arachidonic acid Quant-PAK has been designed for the convenient, precise quantification of w-3 arachidonic acid by GC- or LC-MS. It includes a 50 µg vial of w-3 arachidonic acid-d8 and a precisely weighed vial of unlabeled ω-3 arachidonic acid, with the precise weight (2-4 mg) indicated on the vial. This unlabeled ω-3 arachidonic acid can be used to quantify the ω-3 arachidonic acid-d8 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Applications De Recherche Scientifique
Role in Skin Health
- ω-3 and ω-6 polyunsaturated fatty acids (PUFAs), including arachidonic acid, are crucial for skin health. They serve as structural elements of cell membranes, influencing their properties, and act as precursors to eicosanoids, which are local hormones affecting cellular regulation. In skin, they can induce pro-inflammatory or anti-inflammatory reactions (Moser, 2002).
Metabolic Disorder Treatments
- Arachidonic acid-derived bioactive lipids show potential in treating metabolic disorders. Studies highlight their anti-inflammatory effects and direct impacts on various cell types, suggesting importance in managing conditions like diabetes, non-alcoholic fatty liver disease, and atherosclerosis (Duan et al., 2021).
Industrial Production and Genetic Modification
- Arachidonic acid production through fermentation and genetic modification has been explored, with Mortierella alpina identified as an effective strain for industrial production. Advances in culture medium optimization and genetic modification techniques are enhancing ARA production (Zhang et al., 2021).
Neuroprotective Effects
- ω-3 polyunsaturated fatty acids, including arachidonic acid, demonstrate neuroprotective effects. In a rat model of anterior ischemic optic neuropathy, ω-3 PUFA administration showed improved retinal ganglion cell survival and reduced inflammation, highlighting potential therapeutic applications for neurodegenerative diseases (Georgiou et al., 2017).
Enhanced Production via Biotechnology
- Biotechnological advances in oleaginous fungi have made them promising microbial sources for large-scale arachidonic acid production. This is significant for its role in cardiovascular health and neurological development, offering an alternative to deep-sea fish oil sources (Li et al., 2022).
Propriétés
Nom du produit |
ω-3 Arachidonic Acid Quant-PAK |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[8-methyl-8-[[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B1152005.png)
